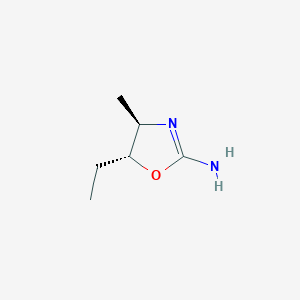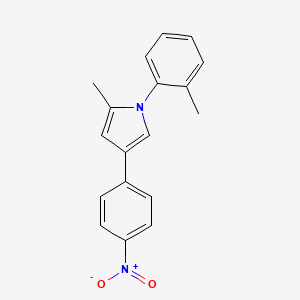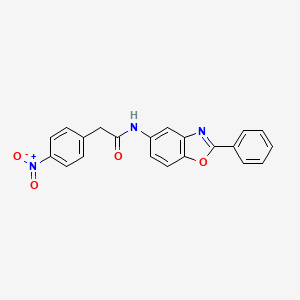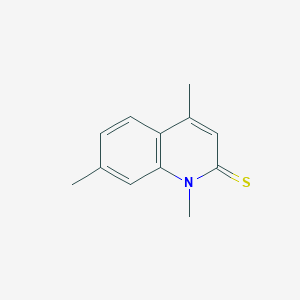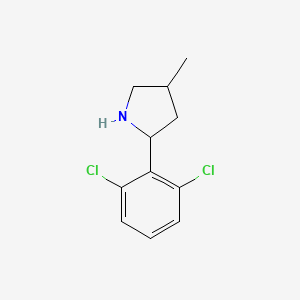
(3S,4R)-3-Amino-4-ethylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R)-3-Amino-4-ethylpyrrolidin-2-one is a chiral compound with significant importance in various fields of scientific research This compound is characterized by its unique stereochemistry, which contributes to its specific biological and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-Amino-4-ethylpyrrolidin-2-one typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of lipase-mediated resolution protocols, which provide high enantiomeric excess . Another method involves the use of ring-closing metathesis followed by SN2 displacement reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of solid-state forms and corresponding pharmaceutical compositions .
化学反応の分析
Types of Reactions
(3S,4R)-3-Amino-4-ethylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: Often employed to reduce carbonyl groups to alcohols or amines.
Substitution: Commonly used to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
(3S,4R)-3-Amino-4-ethylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Industry: Utilized in the development of pharmaceuticals and other chemical products
作用機序
The mechanism of action of (3S,4R)-3-Amino-4-ethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit human ornithine aminotransferase, a pyridoxal 5’-phosphate-dependent enzyme, by forming an irreversible tight-binding adduct in the active site . This inhibition can disrupt metabolic pathways and has potential therapeutic implications for diseases like hepatocellular carcinoma .
類似化合物との比較
Similar Compounds
(3R,4S)-3-Methoxy-4-methylaminopyrrolidine: Another chiral pyrrolidine derivative with antibacterial activity.
(3S,4R)-3-Methoxy-4-methylaminopyrrolidine: Similar in structure but with different functional groups, leading to varied biological activities.
Uniqueness
(3S,4R)-3-Amino-4-ethylpyrrolidin-2-one is unique due to its specific stereochemistry and functional groups, which contribute to its distinct biological and chemical properties. Its ability to selectively inhibit certain enzymes makes it a valuable compound for therapeutic research .
特性
分子式 |
C6H12N2O |
|---|---|
分子量 |
128.17 g/mol |
IUPAC名 |
(3S,4R)-3-amino-4-ethylpyrrolidin-2-one |
InChI |
InChI=1S/C6H12N2O/c1-2-4-3-8-6(9)5(4)7/h4-5H,2-3,7H2,1H3,(H,8,9)/t4-,5+/m1/s1 |
InChIキー |
XBUCGJWKELNMPB-UHNVWZDZSA-N |
異性体SMILES |
CC[C@@H]1CNC(=O)[C@H]1N |
正規SMILES |
CCC1CNC(=O)C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


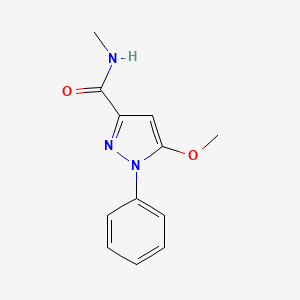
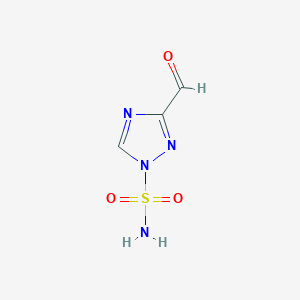
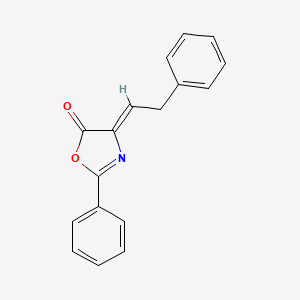
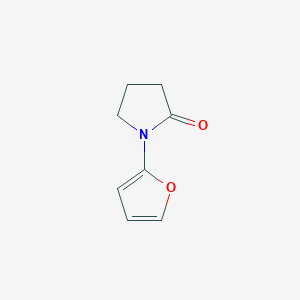
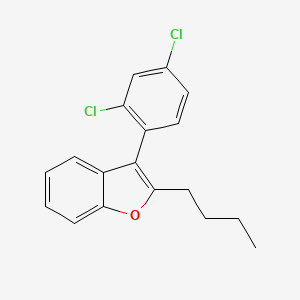
![2,6-Dimethoxy-N-[3-(2-methylbutan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12880202.png)
![[(1R,2R)-2-azanidylcyclohexyl]azanide;2-[(2-methoxyacetyl)amino]propanedioate;platinum(4+)](/img/structure/B12880212.png)
